Cas no 1361882-15-6 (3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl)

3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl 化学的及び物理的性質
名前と識別子
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- 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl
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- インチ: 1S/C13H9Cl2F/c1-8-2-3-12(13(16)4-8)9-5-10(14)7-11(15)6-9/h2-7H,1H3
- InChIKey: RRUFJZIIJMYGQB-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1C=CC(C)=CC=1F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 224
- XLogP3: 5.3
- トポロジー分子極性表面積: 0
3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011004734-500mg |
3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl |
1361882-15-6 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
Alichem | A011004734-1g |
3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl |
1361882-15-6 | 97% | 1g |
1,460.20 USD | 2021-07-05 | |
Alichem | A011004734-250mg |
3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl |
1361882-15-6 | 97% | 250mg |
475.20 USD | 2021-07-05 |
3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
3,5-Dichloro-2'-fluoro-4'-methyl-biphenylに関する追加情報
Introduction to 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl (CAS No. 1361882-15-6)
3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl, identified by the Chemical Abstracts Service Number (CAS No.) 1361882-15-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This biphenyl derivative, characterized by its distinct chloro and fluoro substituents, exhibits unique chemical properties that make it a valuable candidate for various synthetic applications. The structural configuration of this molecule, featuring a methyl group at the 4'-position and chloro atoms at the 3- and 5-positions, contributes to its reactivity and potential utility in the development of novel compounds.
The biphenyl core is a well-documented motif in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. The introduction of fluorine at the 2'-position further modulates the electronic properties of the molecule, influencing its interactions with biological targets. This combination of substituents makes 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl a promising scaffold for designing molecules with tailored pharmacological effects.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced bioavailability and resistance to metabolic degradation. Studies have demonstrated that fluorine atoms can significantly improve the pharmacokinetic profiles of drug candidates by reducing lipophilicity while maintaining or even enhancing binding affinity. The presence of both chloro and fluoro groups in 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl suggests that it may exhibit similar advantages, making it a compelling subject for further investigation.
One of the most intriguing aspects of this compound is its potential application in the development of novel agrochemicals. Fluorinated biphenyl derivatives have shown promise as herbicides and fungicides due to their ability to disrupt essential biological pathways in pests. The structural features of 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl suggest that it may possess similar properties, offering a new avenue for crop protection strategies. Current research is exploring its efficacy against various plant pathogens and its potential as a next-generation pesticide.
The synthesis of 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the biphenyl core and introduce the desired substituents. The optimization of these synthetic routes is crucial for producing sufficient quantities of the compound for both laboratory research and industrial applications.
From a computational chemistry perspective, 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into its binding affinity and selectivity profiles, which are critical factors in drug design. The results suggest that this compound may interact with proteins in a manner similar to other fluorinated biphenyl derivatives, potentially making it effective against a range of therapeutic targets.
The environmental impact of fluorinated compounds is another area of concern that has prompted thorough investigation into their biodegradability and toxicity. While some fluorinated aromatic compounds have raised environmental concerns due to their persistence in nature, others have been shown to degrade rapidly under certain conditions. Future studies on 3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl will focus on assessing its environmental footprint to ensure that its use does not pose undue risks to ecosystems.
In conclusion,3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl (CAS No. 1361882-15-6) represents a significant advancement in the field of organic chemistry with potential applications spanning pharmaceuticals and agrochemicals. Its unique structural features and promising biological activity make it an attractive candidate for further research and development. As our understanding of fluorinated compounds continues to evolve,3,5-Dichloro-2'-fluoro-4'-methyl-biphenyl is poised to play a crucial role in shaping the future of medicinal chemistry.
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